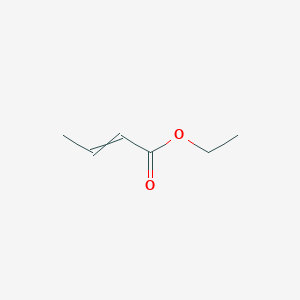
ETHYL CROTONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl crotonate is an organic chemical compound with the molecular formula C₆H₁₀O₂. It is a colorless liquid at room temperature and is commonly used as a plasticizer for acrylic resins and as a solvent for cellulose esters. This compound has a pungent odor and is soluble in water .
Preparation Methods
Ethyl crotonate can be synthesized through various methods. One common synthetic route involves the esterification of crotonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .
Industrial production of this compound often involves the oxidation of crotonaldehyde. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Ethyl crotonate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form crotonic acid.
Reduction: Reduction of this compound can yield butyric acid.
Substitution: This compound can react with halogens such as chlorine or bromine to form 2,3-dihalobutyric acids.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like zinc and sulfuric acid for reduction, and halogens for substitution reactions. The major products formed from these reactions include crotonic acid, butyric acid, and 2,3-dihalobutyric acids .
Scientific Research Applications
Ethyl crotonate has various applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl crotonate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release crotonic acid and ethanol. The released crotonic acid can participate in various biochemical pathways, including those involved in fatty acid metabolism .
Comparison with Similar Compounds
Ethyl crotonate can be compared with other similar compounds such as:
Mthis compound: Similar to this compound but with a methyl group instead of an ethyl group.
Crotonic acid: The parent acid of this compound, used in similar applications.
Ethyl trans-2-butenoate: Another ester with a similar structure but different chemical properties.
This compound is unique due to its specific applications as a plasticizer and solvent, as well as its role in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
ethyl but-2-enoate |
InChI |
InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3 |
InChI Key |
ZFDIRQKJPRINOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC |
boiling_point |
137.25 °C |
physical_description |
Colorless liquid with a pungent odor; [CAMEO] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















